N-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes. For instance, a two-stage, three-step synthesis of (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone includes optimized Wittig olefination and Sharpless asymmetric dihydroxylation followed by platinum-catalyzed oxidation (Ainge et al., 2003). Such methodologies highlight the complexity and innovative approaches in the synthesis of these compounds.
Scientific Research Applications
Pharmacological Properties and Therapeutic Applications
Analgesic and Sedative Properties : Methoxyflurane, an inhalable agent used for pain management in outpatient procedures, has been highlighted for its efficacy and safety. Its application spans a variety of medical and surgical procedures due to its significant analgesic activity without inducing deep sedation or respiratory depression, enabling rapid recovery (Jephcott et al., 2018)[https://consensus.app/papers/review-safety-efficacy-inhaled-methoxyflurane-jephcott/9cc3dfb9879057f4a18a3892908941ca/?utm_source=chatgpt].
Bioactive Compound Research : The chemical composition and biological activity of secondary metabolites from Impatiens balsamina have been explored, identifying tetrahydronaphthalene derivatives among other compounds with various biological activities. This research highlights the plant's potential for creating new effective drugs (Zolotykh et al., 2022)[https://consensus.app/papers/chemical-composition-biological-activity-secondary-zolotykh/e0785c508e0d5ce08e6d6fb6da06a759/?utm_source=chatgpt].
Neuroprotective Agents : Compounds like YM872, a selective AMPA receptor antagonist, have shown promise in neuroprotection, particularly in models of cerebral ischemia, indicating potential therapeutic applications in stroke treatment (Takahashi et al., 2006)[https://consensus.app/papers/ym872-potent-highly-acid-receptor-antagonist-takahashi/3f574f1e5e815e9e895626816889c493/?utm_source=chatgpt].
Anticancer Research : The study of natural compounds like paeonol derivatives has unveiled their significant pharmacological activities, including anticancer effects, through modulation of multiple cellular signaling pathways. This research underscores the role of natural compounds in developing novel anticancer strategies (Wang et al., 2020)[https://consensus.app/papers/paeonol-derivatives-pharmacological-activities-review-wang/2b4f537fa5bf59bc8df19c4d32f56209/?utm_source=chatgpt].
Mechanism of Action
Target of Action
It is suggested that this compound may have potential applications in proteomics research .
Mode of Action
It is known that the compound is a biochemical, suggesting it may interact with biological molecules or systems .
Pharmacokinetics
It is soluble in acetone, dichloromethane, and methanol , which may influence its bioavailability.
Result of Action
As a biochemical, it may have diverse effects depending on the specific biological context .
Action Environment
It is recommended to store the compound at -20° c , suggesting that temperature could be an important factor in maintaining its stability.
properties
IUPAC Name |
N-(1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12,14,17H,3,5,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZGRLOKYZJMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158318 | |
Record name | N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide | |
CAS RN |
887407-57-0 | |
Record name | N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887407-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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